
N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine is a chemical compound with a molecular formula of C9H14N4O. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method includes the alkylation of pyrimidine-4,6-diamine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in nucleic acid analogs.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine
- N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine
- 2-cyclopropyl-N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine
Uniqueness
N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-N-(1-methoxypropan-2-yl)-6-N-methylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C9H16N4O/c1-7(5-14-3)13-9-4-8(10-2)11-6-12-9/h4,6-7H,5H2,1-3H3,(H2,10,11,12,13) |
InChI Key |
FTYRYVMBWIEKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=NC=NC(=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


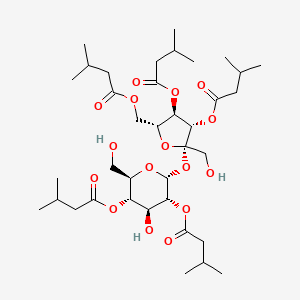
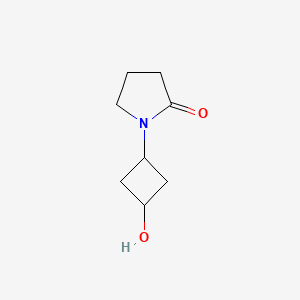
![(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B13436314.png)

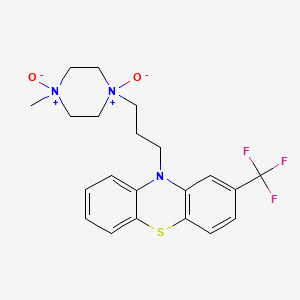
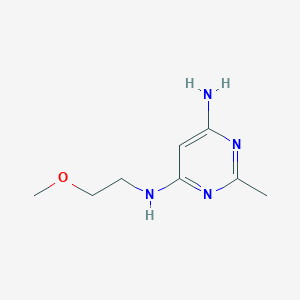
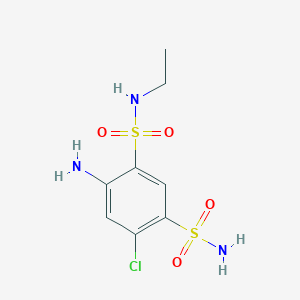
![2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol](/img/structure/B13436338.png)

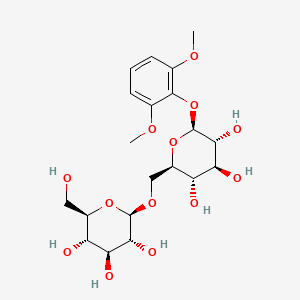
![(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13436367.png)
![Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate](/img/structure/B13436372.png)
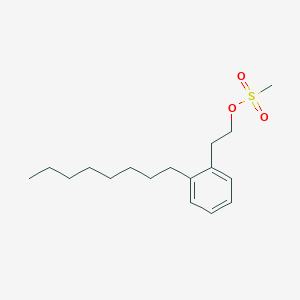
![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)
